REACTION_SMILES
|
[B:15]([Br:16])([Br:17])[Br:18].[C:19](=[O:20])([OH:21])[O-:22].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:7][cH:8]1.[Cl:24][CH2:25][Cl:26].[Na+:23]>>[OH:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CCCC(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |